molecular formula C15H14INO B2834844 N-(3-iodo-4-methylphenyl)-2-methylbenzamide CAS No. 304479-25-2

N-(3-iodo-4-methylphenyl)-2-methylbenzamide

Cat. No.: B2834844
CAS No.: 304479-25-2
M. Wt: 351.187
InChI Key: LUAHWGGBTPQMRS-UHFFFAOYSA-N
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Description

N-(3-iodo-4-methylphenyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C15H14INO and its molecular weight is 351.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensor Development

A study by Karimi-Maleh et al. (2014) focused on the creation of a highly sensitive biosensor using a novel modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor, based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode, showcases the potential of benzamide derivatives in enhancing electrochemical detection methods for various biochemical analytes (Karimi-Maleh et al., 2014).

Diagnostic Imaging Agents

Another significant application is in the field of diagnostic imaging, where benzamide derivatives have been explored for their potential in malignant melanoma diagnosis using SPECT. Auzeloux et al. (1999) synthesized and studied the biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide for malignant melanoma imaging, indicating the role of specific benzamide derivatives in improving diagnostic imaging techniques (Auzeloux et al., 1999).

Catalysis and Material Science

Research on catalysis and the synthesis of complex molecules often involves benzamide derivatives. Mohammed et al. (2015) described the use of molecular iodine in the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones, demonstrating the versatility of benzamide derivatives in facilitating novel synthesis pathways (Mohammed et al., 2015).

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c1-10-5-3-4-6-13(10)15(18)17-12-8-7-11(2)14(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHWGGBTPQMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.